2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine
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Overview
Description
The description of a compound typically includes its molecular formula, structure, and any known names or identifiers in chemical databases.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the compound and the chemical bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It may include looking at how the compound reacts with different reagents, its participation in various chemical mechanisms, and the products formed.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Dopamine D2 Receptor Ligands in Neuropsychiatric Disorders
Recent advances in the development of dopamine D2 receptor (D2R) ligands have shown significant therapeutic potential for the treatment of neuropsychiatric disorders, including schizophrenia, Parkinson's disease, depression, and anxiety. The pharmacophore for high D2R affinity includes an aromatic moiety and a cyclic amine, similar to the structure of 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine. This research highlights the importance of specific structural components for D2R affinity, offering insights into the development of more effective treatments for disorders related to the dopaminergic pathway (Jůza et al., 2022).
Nucleophilic Aromatic Substitution Reactions
The chemical behavior of piperidine compounds in nucleophilic aromatic substitution reactions has been extensively studied, providing valuable information for synthetic chemistry applications. For instance, the reaction of piperidine with nitro-aromatic compounds results in the efficient synthesis of nitro-piperidinobenzene derivatives. This type of reaction is fundamental for creating various pharmaceuticals and research chemicals, including those related to 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine (Pietra & Vitali, 1972).
Ligands for D2-like Receptors
The study of arylcycloalkylamines, including phenyl piperidines, underscores their role as pharmacophoric groups in antipsychotic agents. Research focusing on the contributions of arylalkyl substituents to the potency and selectivity of D2-like receptors further supports the scientific relevance of compounds structurally related to 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine. This research contributes to understanding the design of novel antipsychotic medications with improved therapeutic profiles (Sikazwe et al., 2009).
Cytochrome P450 Isoforms Inhibition
The inhibition of cytochrome P450 isoforms by compounds including piperidines is critical for understanding drug-drug interactions and metabolism. Piperidine derivatives, such as 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine, can play a role in modulating the activity of these enzymes, affecting the pharmacokinetics of co-administered drugs. This research is vital for predicting potential drug interactions and optimizing therapeutic regimens (Khojasteh et al., 2011).
Safety And Hazards
This involves looking at the compound’s toxicity, flammability, and other hazards. It may also include looking at safety precautions that need to be taken when handling the compound.
Future Directions
This involves discussing potential future research directions. It could include suggestions for further studies to better understand the compound’s properties or reactions, or potential applications of the compound that could be explored.
properties
IUPAC Name |
2-(4-methoxyphenyl)-2-piperidin-1-ylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-17-13-7-5-12(6-8-13)14(11-15)16-9-3-2-4-10-16/h5-8,14H,2-4,9-11,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXUGVNIFNKCNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN)N2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397131 |
Source
|
Record name | 2-(4-methoxyphenyl)-2-piperidin-1-ylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine | |
CAS RN |
31466-51-0 |
Source
|
Record name | 2-(4-methoxyphenyl)-2-piperidin-1-ylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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